4-(2-Cyclopropylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Cyclopropylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclopropylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine typically involves multiple steps, including the formation of each ring structure and their subsequent coupling. Common synthetic routes may include:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Formation of the Piperidine Ring: This can be synthesized via hydrogenation of pyridine derivatives or through cyclization of appropriate amines.
Formation of the Morpholine Ring: This can be synthesized through the reaction of diethanolamine with appropriate reagents.
Coupling Reactions: The final compound is formed by coupling the individual ring structures using reagents like coupling agents (e.g., EDC, DCC) under specific conditions (e.g., temperature, solvent).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclopropylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions (e.g., temperature, solvent).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its complex structure and potential biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-Cyclopropylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Cyclopropylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)piperazine
- 4-(2-Cyclopropylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)thiomorpholine
Uniqueness
The uniqueness of 4-(2-Cyclopropylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine lies in its specific ring structure and the presence of multiple heteroatoms, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H24N4O2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
[4-(2-cyclopropylpyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C17H24N4O2/c22-17(20-8-2-1-3-9-20)14-12-21(10-11-23-14)15-6-7-18-16(19-15)13-4-5-13/h6-7,13-14H,1-5,8-12H2 |
InChI Key |
MUUGOUHALVNIBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC(=NC=C3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.